molecular formula C22H48N10O4 B142218 PAMAM dendrimer, ethylenediamine core, generation 0.0 solution CAS No. 155773-72-1

PAMAM dendrimer, ethylenediamine core, generation 0.0 solution

Cat. No. B142218
M. Wt: 516.7 g/mol
InChI Key: SENLDUJVTGGYIH-UHFFFAOYSA-N
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Description

Poly(amidoamine) (PAMAM) dendrimers are highly branched, monodisperse macromolecules with a well-defined, tree-like structure. The ethylenediamine core PAMAM dendrimers are synthesized through a series of reactions starting with ethylenediamine, which forms the central core of the dendrimer. These dendrimers are characterized by their generation number, which indicates the number of repetitive branching cycles that have been conducted during their synthesis. The generation number correlates with the size, shape, and surface functionality of the dendrimer .

Synthesis Analysis

The synthesis of PAMAM dendrimers involves a divergent method where the core molecule, ethylenediamine, undergoes successive reactions of Michael addition and amidation. The process begins with a Michael addition of methyl acrylate to the amine groups of ethylenediamine, followed by amidation with ethylenediamine to form the next generation of the dendrimer . This stepwise process allows for the precise control of the dendrimer's size and the number of surface functional groups. The synthesis conditions, such as temperature, have been optimized to achieve a more perfect dendrimer architecture .

Molecular Structure Analysis

The molecular structure of PAMAM dendrimers is characterized by a core-shell architecture with a high degree of branching. The ethylenediamine core is surrounded by layers of amide and amine groups that form the interior structure, while the surface is terminated with amine groups. The structure of these dendrimers has been extensively characterized using techniques such as NMR, FTIR, and elemental analysis . The molecular dynamics studies have provided insights into the atomistic structure, revealing properties such as the radius of gyration, monomer density distribution, and end group distribution functions .

Chemical Reactions Analysis

PAMAM dendrimers can undergo various chemical reactions due to the presence of reactive amine groups on their surface. These reactions include acylation, which has been used to synthesize thermo- and pH-sensitive dendrimer derivatives . The surface amine groups can also be modified to create derivatives with different terminal functionalities, such as glycidol or acetamide, which can lead to additional substitutional diversity between dendrimer molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of PAMAM dendrimers are influenced by their generation size, surface functional groups, and core structure. These properties include solubility, which can be significantly enhanced for certain compounds in the presence of dendrimers. The aqueous solubility of nifedipine, for example, is affected by the generation size and surface functional groups of the dendrimers, as well as the pH of the medium . The dendrimers' ability to increase solubility is attributed to the potential for hydrogen bond formation within the dendrimer cavity. Additionally, the dendrimers' thermo- and pH-sensitivities have been exploited for controlled drug release applications .

Scientific Research Applications

Structural Analysis and Characterization

PAMAM dendrimers with ethylenediamine cores exhibit unique structural properties that have been the subject of various studies. For instance, Shi et al. (2005) explored the structural deviations in generation 1 PAMAM dendrimers, providing insights into the purity, homogeneity, and characterizations of these dendrimers, which are crucial for understanding their intrinsic characteristics and variations related to surface modifications (Shi et al., 2005). Furthermore, Han et al. (2005) investigated the properties of these dendrimers in aqueous solutions using molecular dynamics simulations, revealing their spherical shape and compact structures (Han, Chen, & Yang, 2005).

Electrophoretic Mobility and Molecular Distribution

Studies have also focused on the electrophoretic mobility and molecular distribution of PAMAM dendrimers. Shi et al. (2006) analyzed generation 5 PAMAM dendrimers, examining how charge and surface modifications affect their electrophoretic mobility and molecular distribution, which is valuable for characterizing dendrimer-based materials for medical applications (Shi et al., 2006).

Synthesis and Applications

Various methods of synthesizing PAMAM dendrimers have been explored. Bao Hua (2004) discussed the synthesis of generations 0.5 through 6.0 PAMAM dendrimers, emphasizing the efficiency of capillary electrophoresis in analyzing these dendrimers (Bao Hua, 2004). In addition, Miao et al. (2018) demonstrated the use of generation 3 PAMAM dendrimers in stabilizing Bi2S3 nanoparticles, highlighting their potential in nanoparticle synthesis (Miao, Zhu, Gu, Yu, & Cong, 2018).

Solubility Enhancement and Dendritic Effects

PAMAM dendrimers have been researched for their role in enhancing the solubility of various substances. Li Jie (2005) studied the effect of PAMAM dendrimers on the solubility enhancement of benzoic acid, demonstrating their significant impact compared to traditional solubilizers (Li Jie, 2005). Zhang et al. (2014) investigated low generational PAMAM dendrimers as solubility enhancers for folic acid, revealing different mechanisms of solubilization based on pH and highlighting the 'dendritic effect' in the solubilization process (Zhang, Xu, Jiang, Huang, & Wu, 2014).

Molecular Structure and Dynamics

The molecular structure and dynamics of PAMAM dendrimers have been thoroughly studied. Maiti et al. (2004) provided detailed insights into the atomistic structure of ethylenediamine core PAMAM dendrimers up to the 11th generation, revealing important structural properties such as radius of gyration and monomer density distribution (Maiti, Çagin, Wang, & Goddard, 2004).

properties

IUPAC Name

N-(2-aminoethyl)-3-[[3-(2-aminoethylamino)-3-oxopropyl]-[2-[bis[3-(2-aminoethylamino)-3-oxopropyl]amino]ethyl]amino]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H48N10O4/c23-5-9-27-19(33)1-13-31(14-2-20(34)28-10-6-24)17-18-32(15-3-21(35)29-11-7-25)16-4-22(36)30-12-8-26/h1-18,23-26H2,(H,27,33)(H,28,34)(H,29,35)(H,30,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SENLDUJVTGGYIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN(CCC(=O)NCCN)CCN(CCC(=O)NCCN)CCC(=O)NCCN)C(=O)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H48N10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70399812
Record name PAMAM dendrimer, ethylenediamine core, generation 0.0 solution
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70399812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

516.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-aminoethyl)-3-[[3-(2-aminoethylamino)-3-oxopropyl]-[2-[bis[3-(2-aminoethylamino)-3-oxopropyl]amino]ethyl]amino]propanamide

CAS RN

155773-72-1
Record name PAMAM dendrimer, ethylenediamine core, generation 0.0 solution
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70399812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PAMAM dendrimer, ethylenediamine core, generation 0.0 solution
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
PAMAM dendrimer, ethylenediamine core, generation 0.0 solution
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PAMAM dendrimer, ethylenediamine core, generation 0.0 solution
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PAMAM dendrimer, ethylenediamine core, generation 0.0 solution
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PAMAM dendrimer, ethylenediamine core, generation 0.0 solution
Reactant of Route 5
PAMAM dendrimer, ethylenediamine core, generation 0.0 solution
Reactant of Route 6
PAMAM dendrimer, ethylenediamine core, generation 0.0 solution

Citations

For This Compound
4
Citations
AAM Elgharbawy, SSS Putra, M Hayyan… - Materials Today …, 2020 - Elsevier
Dendrimers are highly branched synthetic macromolecules that offer promising prospects for utilizing them in broad applications. This study investigates the role of polyamidoamine (…
Number of citations: 9 www.sciencedirect.com
MN Morshed, N Behary, N Bouazizi, J Guan, G Chen… - Scientific reports, 2019 - nature.com
Robust immobilization of glucose oxidase (GOx) enzyme was achieved on poly(ethylene terephthalate) nonwoven fabric (PN) after integration of favourable surface functional groups …
Number of citations: 56 www.nature.com
L Wang, B Griffel, X Xu - RNA Nanostructures: Methods and Protocols, 2017 - Springer
The effective delivery of small interfering RNA (siRNA) to tumor cells remains a challenge for applications in cancer therapy. The development of polymeric nanoparticles with high …
Number of citations: 17 link.springer.com
J Chen - 2019 - search.proquest.com
… PAMAM dendrimer ethylenediamine core generation 0.0 solution, Hydroxylamine, sulfo Nhydroxysuccinimide (sNHS) amine, azide-amine, triisopropyl silane (TIS), thiolanisole, anisole …
Number of citations: 2 search.proquest.com

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